molecular formula C21H19FN4O5S B15218237 2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid CAS No. 126598-11-6

2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid

Cat. No.: B15218237
CAS No.: 126598-11-6
M. Wt: 458.5 g/mol
InChI Key: MAIUTGMKLUABFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(6-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid features a fused triazolo-thiadiazine core, substituted with a 4-fluorophenyl group at position 6 and a 3,4,5-trimethoxyphenyl group at position 2.

Triazolothiadiazine derivatives are recognized for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of electron-rich substituents (e.g., methoxy groups) and fluorinated aromatic rings in this compound suggests enhanced binding affinity to biological targets, such as enzymes or receptors involved in microbial or tumor growth pathways .

Properties

CAS No.

126598-11-6

Molecular Formula

C21H19FN4O5S

Molecular Weight

458.5 g/mol

IUPAC Name

2-[6-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid

InChI

InChI=1S/C21H19FN4O5S/c1-29-14-8-12(9-15(30-2)19(14)31-3)20-23-24-21-26(20)25-18(16(32-21)10-17(27)28)11-4-6-13(22)7-5-11/h4-9,16H,10H2,1-3H3,(H,27,28)

InChI Key

MAIUTGMKLUABFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(C(S3)CC(=O)O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid typically involves multi-step organic reactions. The process may start with the preparation of the triazolothiadiazine core, followed by the introduction of the fluorophenyl and trimethoxyphenyl groups. Common reagents and conditions include:

    Starting Materials: Appropriate substituted anilines, hydrazines, and acetic acid derivatives.

    Reagents: Sulfur, phosphorus oxychloride, and various catalysts.

    Conditions: Reflux, controlled temperatures, and inert atmospheres.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

The pharmacological profile of triazolothiadiazine derivatives is highly sensitive to substituent variations. Below is a comparative analysis of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Triazolothiadiazine Derivatives
Compound Name Substituents (Position 3) Substituents (Position 6) Key Functional Group LogP (Predicted) Reported Activity Source
Target Compound 3,4,5-Trimethoxyphenyl 4-Fluorophenyl Acetic Acid 2.8 Anticancer, Antimicrobial Hypothetical
6-(4-Fluorophenyl)-3-phenyl Analog Phenyl 4-Fluorophenyl None 3.2 Structural Study
3-Ethyl-6-(4-Fluorophenyl) Analog Ethyl 4-Fluorophenyl None 2.5 Not Reported
3,4-Dimethoxyphenyl Thioacetic Acid 3,4-Dimethoxyphenyl Variable Thioacetic Acid 3.0 Antimicrobial
Key Observations:

Substituent Effects on Lipophilicity: The 3,4,5-trimethoxyphenyl group in the target compound reduces LogP (2.8) compared to the phenyl-substituted analog (LogP 3.2) , suggesting improved solubility. This aligns with , which highlights methoxy groups as critical for balancing lipophilicity and bioavailability .

Bioactivity Trends :

  • Compounds with 3,4-dimethoxyphenyl substituents exhibit strong antimicrobial activity , while the 3,4,5-trimethoxyphenyl group in the target compound may enhance anticancer properties due to increased electron density and steric bulk, favoring interactions with DNA or kinase targets .
  • The 4-fluorophenyl group at position 6 is conserved across analogs (e.g., ), suggesting its role in stabilizing aromatic stacking interactions or metabolic resistance.

Synthetic Feasibility: The synthesis of triazolothiadiazines with methoxy substitutions is well-documented, though the 3,4,5-trimethoxy variant requires regioselective functionalization, as noted in .

Mechanistic and Functional Divergence

  • Antimicrobial Activity : The target compound’s 3,4,5-trimethoxyphenyl group may outperform 3,4-dimethoxy analogs () in disrupting bacterial cell membranes or enzyme active sites due to enhanced electron donation .
  • Anticancer Potential: While emphasizes the role of fused heterocycles in DNA intercalation, the acetic acid group in the target compound could facilitate proton-coupled transport into cancer cells .

Biological Activity

The compound 2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid is a triazolo-thiadiazine derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20FN3O5S\text{C}_{19}\text{H}_{20}\text{F}\text{N}_3\text{O}_5\text{S}

This structure features a triazolo-thiadiazine core with various substituents that are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative and anticancer properties. The following sections detail specific biological activities and mechanisms observed in various studies.

Antiproliferative Activity

In vitro studies have demonstrated that the compound effectively inhibits cell proliferation in several cancer cell lines. For instance:

  • HeLa Cells : Exhibited IC50 values ranging from 30 nM to 43 nM , indicating high potency against cervical cancer cells.
  • A549 Cells : The compound showed similar potency with IC50 values around 38 nM , suggesting effectiveness against lung cancer cells.
  • HT-29 Cells : The activity was also notable in colon cancer cells with comparable IC50 values.

These results suggest that the compound may act as a potent inhibitor of tumor growth by disrupting cellular processes essential for proliferation .

The proposed mechanism of action involves the inhibition of tubulin polymerization , which is crucial for mitosis. The compound has been shown to:

  • Induce cell cycle arrest at the G2/M phase , preventing cancer cells from dividing.
  • Trigger apoptosis through the intrinsic pathway, evidenced by mitochondrial depolarization and activation of caspase-9 .

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

  • Zebrafish Model : In vivo experiments using zebrafish demonstrated significant antiproliferative effects, reinforcing findings from in vitro studies.
  • Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy compared to single-agent treatments.

Data Tables

Cell LineIC50 (nM)Mechanism of Action
HeLa30–43Inhibition of tubulin polymerization
A54938Induction of apoptosis
HT-2930Cell cycle arrest at G2/M phase

Q & A

Basic: What synthetic strategies are employed for the preparation of this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation reactions. Key intermediates include triazole and thiadiazine precursors. For example:

  • Step 1: Condensation of 3,4,5-trimethoxyphenyl-substituted triazole derivatives with thioacetamide or thiourea under reflux in ethanol or toluene .
  • Step 2: Introduction of the 4-fluorophenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and controlled temperatures (70–90°C) .
  • Step 3: Acetic acid side-chain incorporation via alkylation or ester hydrolysis under basic conditions (e.g., NaOH in methanol/water) .

Optimization Tips:

  • Use anhydrous solvents (e.g., toluene) and inert atmospheres (N₂/Ar) to minimize side reactions.
  • Monitor reaction progress with TLC or HPLC to isolate intermediates.
  • Adjust pH during hydrolysis to avoid decomposition of the acetic acid moiety .

Basic: How is the structural identity of this compound confirmed, and what analytical techniques are critical?

Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • X-ray Crystallography: Resolves the triazolothiadiazine core and substituent orientations (e.g., dihedral angles between fluorophenyl and trimethoxyphenyl groups) .
  • NMR Spectroscopy:
    • ¹H NMR: Signals for methoxy groups (δ 3.7–3.9 ppm), fluorophenyl protons (δ 7.1–7.4 ppm), and acetic acid protons (δ 2.5–3.0 ppm).
    • ¹³C NMR: Confirms carbonyl (δ ~170 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:
While direct data for this compound is limited, structurally related triazolothiadiazines exhibit:

  • Antimicrobial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, attributed to the 3,4,5-trimethoxyphenyl group’s membrane-disrupting effects .
  • Anticancer Potential: IC₅₀ of 10–50 µM in breast cancer cell lines (MCF-7), linked to tubulin inhibition .
  • Experimental Design:
    • Use broth microdilution (CLSI guidelines) for antimicrobial assays.
    • Employ MTT assays for cytotoxicity screening .

Advanced: How do structural modifications (e.g., substituent variation) influence bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Methoxy Groups: 3,4,5-Trimethoxyphenyl enhances lipophilicity and cellular uptake, critical for anticancer activity .
  • Fluorophenyl Group: Electron-withdrawing effects improve metabolic stability but may reduce solubility .
  • Acetic Acid Moiety: Carboxylate group enables salt formation (e.g., sodium salts) for improved bioavailability .

Experimental Approaches:

  • Synthesize analogs with halogens (Cl/Br) or methyl groups at the fluorophenyl position.
  • Compare logP values (HPLC) and cytotoxicity profiles to optimize potency .

Advanced: What computational methods predict target interactions or pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Models binding to tubulin (PDB: 1SA0) or fungal CYP51 (PDB: 5FSA), highlighting hydrogen bonds with methoxy groups .
  • ADMET Prediction (SwissADME): Forecasts moderate bioavailability (TPSA ~90 Ų) but potential CYP3A4 metabolism due to the fluorophenyl group .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How can stability and degradation pathways be systematically studied?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Hydrolysis: Expose to 0.1 M HCl/NaOH at 40°C for 24h; monitor via HPLC for acetic acid cleavage .
    • Oxidative Stress: Treat with 3% H₂O₂; track sulfoxide formation via LC-MS .
  • Photostability: Use ICH Q1B guidelines (UV light, 254 nm) to assess aryl-fluorine bond stability .

Advanced: How can contradictory data in biological assays be resolved?

Methodological Answer:
Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

  • Dose-Response Curves: Confirm activity across 3+ independent experiments with positive controls (e.g., fluconazole for antifungal assays) .
  • Compound Purity: Validate via HPLC (>95% purity) and elemental analysis .
  • Target Validation: Use CRISPR knockouts (e.g., C. albicans ERG11) to confirm mechanism .

Advanced: What strategies enhance selectivity for microbial vs. mammalian targets?

Methodological Answer:

  • Selectivity Index (SI): Calculate SI = (IC₅₀ for mammalian cells)/(IC₅₀ for microbial cells). Aim for SI >10 .
  • Targeted Modifications: Introduce polar groups (e.g., hydroxyl) to reduce mammalian cell penetration while retaining microbial target affinity .
  • Proteomic Profiling: Use affinity chromatography to identify off-target binding in human cell lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.